Catalog No.
M. Wt
669.5 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

669.5 g/mol



InChI Key





Soluble in DMSO, not in water


becatecarin, becatecarin hydrochloride, becatecarin tartrate, BM-27557-14, BMS 181176, BMS 181176-1, BMS 181176-14, BMS-181176, BMS-181176-1, BMS-181176-14, BMY 27557, BMY 27557-1, BMY 27557-14, BMY-27557, BMY-27557-1, DEAE-RBM, diethylaminoethyl-rebeccamycin, NSC 655649, NSC D640199, NSC-655649, NSC-D640199, rebeccamycin, diethylaminoethyl-, XL 119, XL-119, XL119 compound

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Becatecarin is 668.18045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655649. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: Becatecarin is a synthetic analog of rebeccamycin, an indolocarbazole glycoside antibiotic with natural antitumor activity [].
  • Significance: Becatecarin is being explored as a potential treatment for hepatobiliary duct tumors, a rare and aggressive form of cancer with limited treatment options [].

Molecular Structure Analysis

  • Becatecarin has a complex molecular structure with a central indolocarbazole core, a sugar moiety, and a diethylaminoethyl side chain [].
  • Key features include the planar indolocarbazole ring system, which is believed to be crucial for its interaction with DNA [].

Chemical Reactions Analysis

  • The detailed synthesis of Becatecarin is not publicly available.
  • As an investigational drug, its specific decomposition pathways are not yet fully characterized.
  • Becatecarin is known to interact with DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix [].

Physical And Chemical Properties Analysis

  • Specific data on Becatecarin's melting point, boiling point, and solubility are not readily available in scientific literature.
  • It is likely insoluble in water due to its hydrophobic nature [].
  • Becatecarin intercalates into DNA and forms a stable complex with topoisomerase I, an enzyme involved in DNA replication [].
  • This complex formation hinders the topoisomerase I-mediated DNA strand breakage and rejoining process, leading to DNA damage and ultimately triggering programmed cell death (apoptosis) in cancer cells [, ].
  • As a potential cancer therapeutic, Becatecarin's safety profile is still under investigation.
  • Studies suggest potential side effects like nausea, vomiting, and fatigue.
  • Specific data on its toxicity, flammability, and reactivity is limited due to its ongoing research phase.

Mechanism of Action: Targeting RNA Splicing

Becatecarin is believed to work by interfering with a cellular process called RNA splicing. RNA splicing involves removing certain sections (introns) from RNA molecules and joining the remaining parts (exons) to create mature messenger RNA (mRNA) needed for protein production. Becatecarin disrupts this process by binding to specific components of the splicing machinery, leading to the production of abnormal mRNAs. These abnormal mRNAs can result in the production of non-functional proteins or even trigger cell death in cancer cells [].


[] The SAGE Handbook of Healthcare ()

Potential for Treating Various Cancers

Research suggests that Becatecarin may be effective against a broad spectrum of cancers. Studies have shown promising results in pre-clinical models of cancers such as breast cancer, colorectal cancer, and non-small cell lung cancer [, ].

Current Stage of Development

Becatecarin is currently undergoing clinical trials to evaluate its safety and efficacy in humans. As of March 18, 2024, it appears to be in Phase III trials, which involve testing the drug on a larger group of patients to confirm its effectiveness and identify potential side effects.


The SAGE Handbook of Healthcare ()


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), liver cancer, gastric cancer, and leukemia (unspecified).


Becatecarin is a synthetic diethylaminoethyl analogue of the indolocarbazole glycoside antineoplastic antibiotic rebeccamycin. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. (NCI04)

Mechanism of Action

Becatecarin is a small molecule, anticancer compound for the treatment of hepatobiliary duct tumors, a rare and aggressive form of cancer with a high medical need and very limited survival. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis.

KEGG Target based Classification of Drugs

Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS




Use Classification

Human drugs -> Rare disease (orphan)


Modify: 2023-08-15
1. Mann, David Marshall. Gene expression profiling in the pulmonary artery in the selection of therapies for vascular-related diseases. PCT Int. Appl. (2009), 115pp. CODEN: PIXXD2 WO 2009121031 A1 20091001 CAN 151:418165 AN 2009:1194632
2. Robey, Robert W.; Obrzut, Tomasz; Shukla, Suneet; Polgar, Orsolya; Macalou, Sira; Bahr, Julian C.; Pietro, Attilio; Ambudkar, Suresh V.; Bates, Susan E. Becatecarin (rebeccamycin analog, NSC 655649) is a transport substrate and induces expression of the ATP-binding cassette transporter, ABCG2, in lung carcinoma cells. Cancer Chemotherapy and Pharmacology (2009), 64(3), 575-583. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:254419 AN 2009:689908
3. Li, Chiang Jia; Mikule, Keith; Li, Youzhi. Compositions and methods using Stat3 pathway inhibitors or cancer stem cell inhibitors for combination cancer treatment. PCT Int. Appl. (2009), 81pp. CODEN: PIXXD2 WO 2009036101 A1 20090319 CAN 150:345478 AN 2009:332545
4. Burstein, Harold J.; Overmoyer, Beth; Gelman, Rebecca; Silverman, Paula; Savoie, Jennifer; Clarke, Kathryn; Dumadag, Leda; Younger, Jerry; Ivy, Percy; Winer, Eric P. Rebeccamycin analog for refractory breast cancer: a randomized phase II trial of dosing schedules. Investigational New Drugs (2007), 25(2), 161-164. CODEN: INNDDK ISSN:0167-6997. CAN 146:287832 AN 2006:1347363
5. Dowlati, Afshin; Chapman, Robert; Subbiah, Shanmuga; Fu, Pingfu; Ness, Anne; Cortas, Tania; Patrick, Lauren; Reynolds, Sherrie; Xu, Natalie; Levitan, Nathan; Ivy, Percy; Remick, Scot C. Randomized phase II trial of different schedules of administration of rebeccamycin analogue as second line therapy in non-small cell lung cancer. Investigational New Drugs (2005), 23(6), 563-567. CODEN: INNDDK ISSN:0167-6997. CAN 144:480540 AN 2006:65782
6. Ricart, Alejandro D.; Hammond, Lisa A.; Kuhn, John G.; Takimoto, Chris H.; Goetz, Andrew; Forouzesh, Bahram; Forero, Leonardo; Ochoa-Bayona, Jose L.; Berg, Kristin; Tolcher, Anthony W.; Rowinsky, Eric K. Phase I and Pharmacokinetic Study of Sequences of the Rebeccamycin Analogue NSC 655649 and Cisplatin in Patients with Advanced Solid Tumors. Clinical Cancer Research (2005), 11(24, Pt. 1), 8728-8736. CODEN: CCREF4 ISSN:1078-0432. CAN 144:460400 AN 2005:1318349
7. Rewcastle, Gordon W. Becatecarin(Helsinn Healthcare). IDrugs (2005), 8(10), 838-847. CODEN: IDRUFN ISSN:1369-7056. CAN 144:183759 AN 2005:1173150
8. Moreau, Pascale; Holbeck, Susan; Prudhomme, Michelle; Sausville, Edward A. Cytotoxicities of three rebeccamycin derivatives in the National Cancer Institute screening of 60 human tumor cell lines. Anti-Cancer Drugs (2005), 16(2), 145-150. CODEN: ANTDEV ISSN:0959-4973. CAN 142:348304 AN 2005:40758
9. Masferrer, Jaime L. Method using a cyclooxygenase 2 (COX-2) inhibitor and a topoisomerase II inhibitor as a combination therapy in the treatment of neoplasia. U.S. Pat. Appl. Publ. (2003), 85 pp., Cont.-in-part of U.S. Ser. No. 865,177. CODEN: USXXCO US 2003225150 A1 20031204 CAN 140:726 AN 2003:950066
10. Hussain, Maha; Vaishampayan, Ulka; Heilbrun, Lance K.; Jain, Vikash; LoRusso, Patricia M.; Ivy, Percy; Flaherty, Lawrence. A phase II study of rebeccamycin analog (NSC-655649) in metastatic renal cell cancer. Investigational New Drugs (2003), 21(4), 465-471. CODEN: INNDDK ISSN:0167-6997. CAN 141:16967 AN 2003:833153

Explore Compound Types